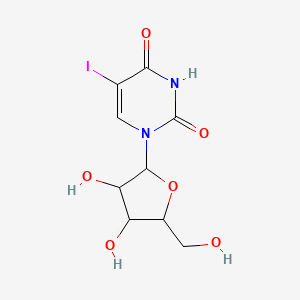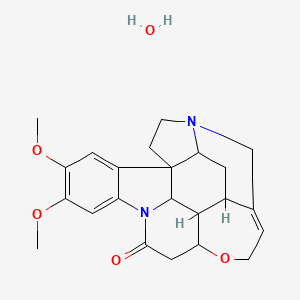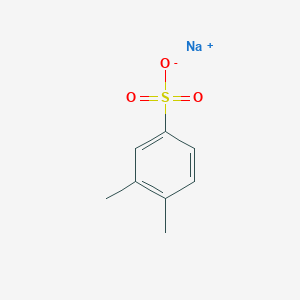
Lanthionine
Vue d'ensemble
Description
Lanthionine is a nonproteinogenic amino acid characterized by its unique structure, which includes a thioether bridge between two cysteine residues. It is not found in proteins but plays a significant role in various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthionine can be synthesized through the reaction of cysteine with formaldehyde in the presence of a reducing agent. The reaction typically involves heating the mixture under acidic conditions to facilitate the formation of the thioether bridge.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain bacteria, such as Streptococcus thermophilus, naturally produce this compound as part of their metabolic processes. These bacteria can be cultured in large bioreactors to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: Lanthionine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles reacting with the thioether bridge in this compound.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound disulfide.
Reduction: Reduction reactions can produce reduced forms of this compound.
Substitution: Substitution reactions can result in various derivatives of this compound, depending on the nucleophile used.
Applications De Recherche Scientifique
Lanthionine has several scientific research applications across various fields:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in the biosynthesis of certain antibiotics and peptides.
Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: this compound is used in the production of certain food additives and pharmaceuticals.
Mécanisme D'action
The mechanism by which lanthionine exerts its effects depends on its specific application. For example, in antibacterial applications, this compound-containing peptides (lanthipeptides) disrupt bacterial cell wall synthesis by cross-linking peptidoglycan strands. This mechanism involves molecular targets such as penicillin-binding proteins and pathways related to cell wall biosynthesis.
Comparaison Avec Des Composés Similaires
Lanthionine is unique due to its thioether bridge, which distinguishes it from other amino acids. Similar compounds include:
Cystine: Another amino acid with a disulfide bridge, but without the thioether linkage.
Homocysteine: Similar in structure but lacks the thioether bridge.
L-cysteine: A simpler amino acid without the cross-linking feature.
This compound's unique structure and properties make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-55-4 | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


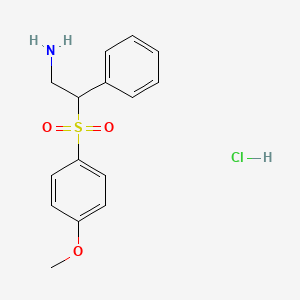
![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
![4-[(1-Hydroxybutan-2-yl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814767.png)
![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]azanium;chloride](/img/structure/B7814775.png)

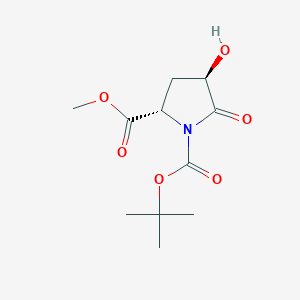
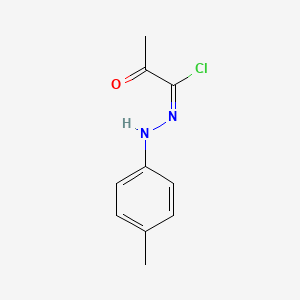
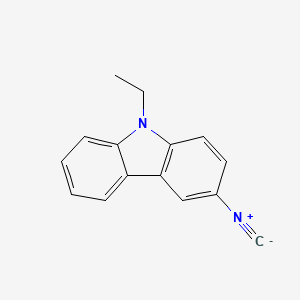
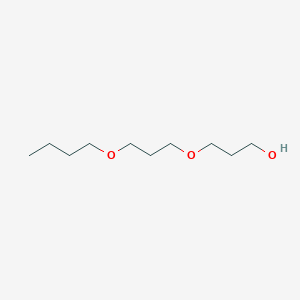
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
